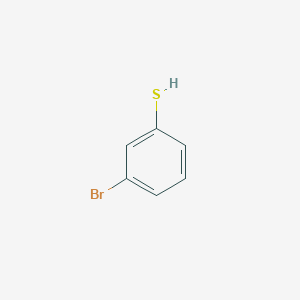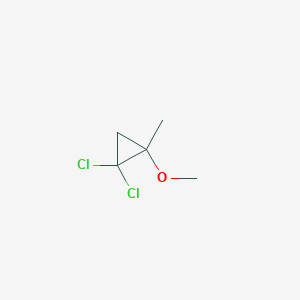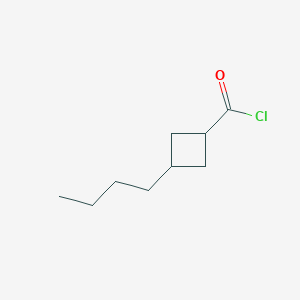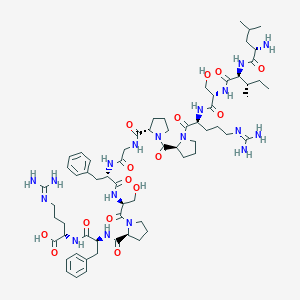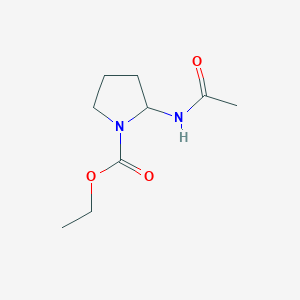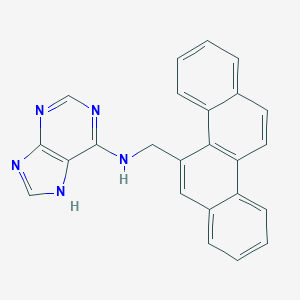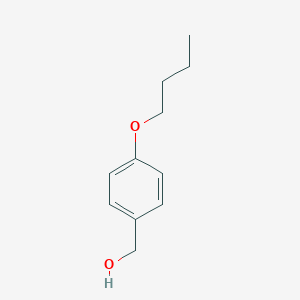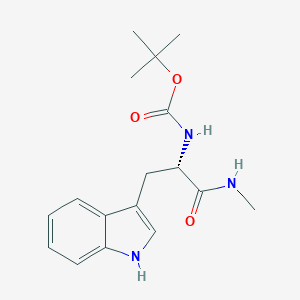![molecular formula C11H14O B044636 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone CAS No. 122598-73-6](/img/structure/B44636.png)
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone, also known as TNE, is a cyclic ketone compound that has been studied for its potential use in scientific research. TNE is a bicyclic compound that contains a cycloheptenone ring and a cyclohexane ring, which gives it unique properties that make it useful in certain applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is not well understood, but it is believed to act as a nucleophile in certain reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been shown to react with a variety of electrophiles, including alkyl halides, acyl chlorides, and isocyanates.
Efectos Bioquímicos Y Fisiológicos
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-carcinogenic. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been shown to be metabolized by the liver, but its metabolites have not been fully characterized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone in lab experiments is its ability to act as a nucleophile in certain reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is also relatively easy to synthesize and purify, which makes it a useful compound for researchers. One limitation of using 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone is that its mechanism of action is not well understood, which makes it difficult to predict its behavior in certain reactions.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone. One area of interest is its potential use in the development of new metal-catalyzed reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone could also be studied for its potential use in the synthesis of complex organic molecules. Additionally, 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone could be studied for its potential use in the development of new drugs or other therapeutic agents.
Métodos De Síntesis
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone can be synthesized using a variety of methods, including the Diels-Alder reaction and the Grignard reaction. One common method involves the reaction of cycloheptadiene and ethyl vinyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone with a high degree of purity and is relatively easy to perform.
Aplicaciones Científicas De Investigación
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand in metal-catalyzed reactions. 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been found to be an effective ligand in a number of different metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and gold-catalyzed cycloaddition reactions.
Propiedades
Número CAS |
122598-73-6 |
|---|---|
Nombre del producto |
1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone |
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(2-tricyclo[4.2.1.02,5]non-7-enyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-7(12)11-5-4-10(11)8-2-3-9(11)6-8/h2-3,8-10H,4-6H2,1H3 |
Clave InChI |
LNPLROKDACCZQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC1C3CC2C=C3 |
SMILES canónico |
CC(=O)C12CCC1C3CC2C=C3 |
Sinónimos |
Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-2-yl-, (1alpha,2alpha,5alpha,6alpha)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



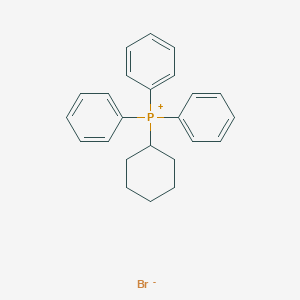
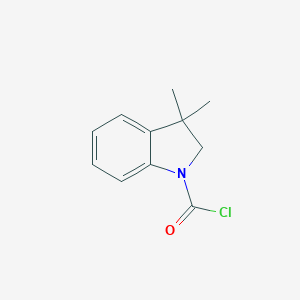
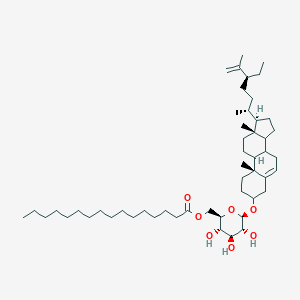

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)
